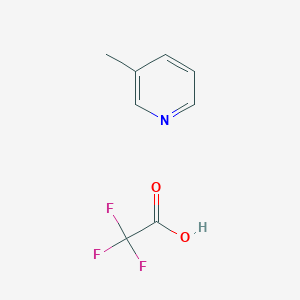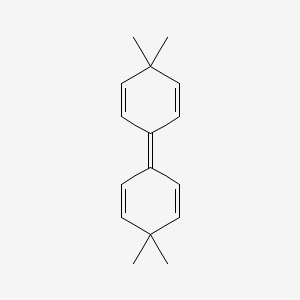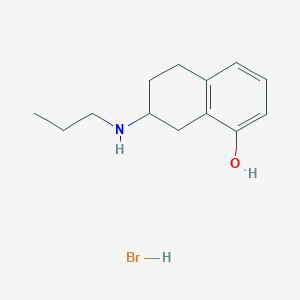
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propylamino group attached to a tetrahydronaphthalenol backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amine Introduction: The propylamino group is introduced through a nucleophilic substitution reaction, often using propylamine as the nucleophile.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalenol structure.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization and chromatography to achieve high purity.
化学反応の分析
Types of Reactions
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The propylamino group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Fully saturated naphthalene derivatives.
Substitution Products: Various substituted naphthalenes depending on the reagents used.
科学的研究の応用
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
類似化合物との比較
Similar Compounds
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol: A positional isomer with similar properties but different biological activity.
8-Amino-7-ethyltheophylline: Another compound with a similar structure but different functional groups.
Uniqueness
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it particularly useful in various applications.
特性
CAS番号 |
81185-33-3 |
|---|---|
分子式 |
C13H20BrNO |
分子量 |
286.21 g/mol |
IUPAC名 |
7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-11-7-6-10-4-3-5-13(15)12(10)9-11;/h3-5,11,14-15H,2,6-9H2,1H3;1H |
InChIキー |
NMDKIVHZKLVPLQ-UHFFFAOYSA-N |
正規SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



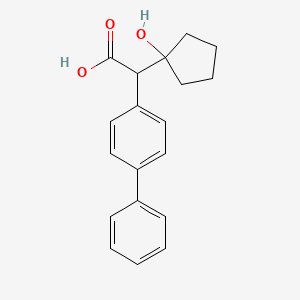
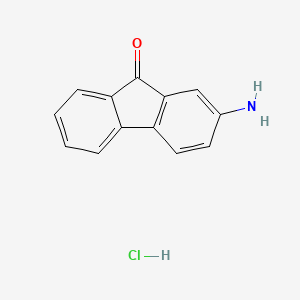
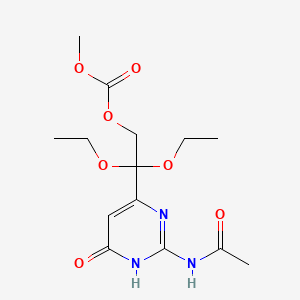
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
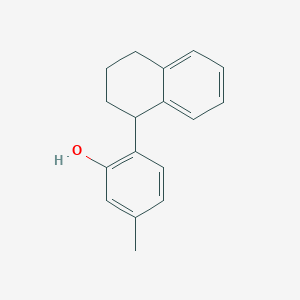


![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
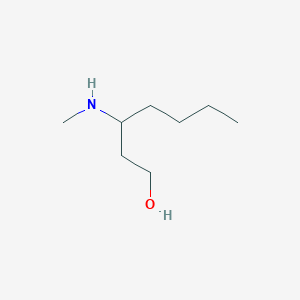
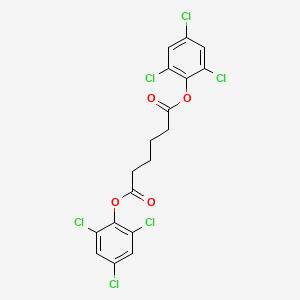
![5-([1,1'-Biphenyl]-4-yl)-2-(3-bromophenyl)-1,3-oxazole](/img/structure/B14419566.png)
